methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate
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Overview
Description
Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate is a complex organic compound characterized by its bichromen structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate typically involves multi-step organic reactions. One common approach includes the condensation of appropriate chromen derivatives followed by esterification reactions . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are optimized for efficiency and cost-effectiveness, often employing continuous flow techniques and advanced purification processes to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl [(8-methoxy-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]acetate
- Methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate
Uniqueness
Methyl 2-[(8-methoxy-8’-methyl-2,2’-dioxo-2H,2’H-3,4’-bichromen-7’-yl)oxy]propanoate is unique due to its specific bichromen structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-[(8-methoxy-8'-methyl-2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl)oxy]propanoate is a complex organic compound belonging to the coumarin family. Its structure features a methoxy group and a dioxo-bichromene moiety, which endows it with significant biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
Molecular Formula: C24H20O8
Molecular Weight: 432.42 g/mol
IUPAC Name: this compound
The compound's unique structure allows it to participate in various chemical reactions, including nucleophilic additions and hydrolysis due to its functional groups.
Biological Activities
This compound exhibits several biological activities that are noteworthy:
- Antioxidant Activity : Preliminary studies indicate that the compound has strong antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Like many coumarins, this compound may exhibit anti-inflammatory properties by inhibiting inflammatory mediators.
- Cytotoxicity Against Cancer Cells : Initial findings suggest that this compound may possess cytotoxic effects against various cancer cell lines. Further research is necessary to determine its efficacy and mechanism of action in cancer therapy.
The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in oxidative stress pathways.
- Cell Signaling Modulation : It could influence cellular signaling mechanisms that regulate cell growth and apoptosis.
Study on Anticancer Activity
A study conducted on the cytotoxic effects of this compound showed promising results against several cancer cell lines. The compound was tested for its ability to induce apoptosis in HL-60 human promyelocytic leukemia cells. The results indicated a significant reduction in cell viability at higher concentrations, suggesting potential as an anticancer agent .
Antioxidant Activity Assessment
In another study focusing on the antioxidant capacity of various coumarin derivatives, this compound exhibited superior free radical scavenging activity compared to other compounds in its class. This suggests its potential application in formulations aimed at reducing oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
8-Methoxycoumarin | Contains a methoxy group and a coumarin core | Known for its fluorescence properties |
Ethyl 7-hydroxycoumarin | Hydroxy substitution on the coumarin ring | Exhibits strong antibacterial activity |
6-Methylcoumarin | Methyl substitution at position six | Used as a flavoring agent in food industries |
This compound stands out due to its unique dioxo-bichromene structure that enhances its potential biological activities compared to simpler coumarins.
Properties
Molecular Formula |
C24H20O8 |
---|---|
Molecular Weight |
436.4 g/mol |
IUPAC Name |
methyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxypropanoate |
InChI |
InChI=1S/C24H20O8/c1-12-18(30-13(2)23(26)29-4)9-8-15-16(11-20(25)31-21(12)15)17-10-14-6-5-7-19(28-3)22(14)32-24(17)27/h5-11,13H,1-4H3 |
InChI Key |
NVACJIKHPZSPRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OC(C)C(=O)OC |
Origin of Product |
United States |
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